molecular formula C13H20BNO3 B1395828 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid CAS No. 1003028-33-8

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid

Cat. No. B1395828
CAS RN: 1003028-33-8
M. Wt: 249.12 g/mol
InChI Key: NIBHFUIQLYSYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid” is a complex organic compound. It contains a phenylboronic acid group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylboronic acid group attached to a pyrrolidine ring via a propoxy linker. The exact structure would need to be confirmed by techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

Phenylboronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring could potentially undergo various transformations depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, “3-(Pyrrolidino)phenylboronic acid”, has a density of 1.2±0.1 g/cm³, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .

Scientific Research Applications

Pharmaceutical Testing

PPPA serves as a high-quality reference standard in pharmaceutical testing . Its structural specificity allows for the accurate calibration of analytical instruments and validation of test methods, ensuring the reliability of pharmaceutical products.

Organic Synthesis

In organic chemistry, PPPA is utilized as a reagent for the synthesis of complex molecules. Its boronic acid group participates in Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for organic synthesis .

Biological Studies

PPPA’s ability to selectively bind to certain biological targets makes it valuable in biological studies. It can be used to investigate the interaction between boronic acids and enzymes or receptors, aiding in the understanding of biological processes.

Material Science

The compound’s unique properties are explored in material science for the development of new materials. PPPA can be incorporated into polymers to create materials with specific characteristics like increased durability or chemical resistance .

Sensor Development

PPPA is investigated for its potential use in sensor technology. Its selective binding capabilities can be harnessed to detect the presence of specific substances, making it useful in the development of chemical sensors .

Drug Discovery

The pyrrolidine moiety in PPPA is a versatile scaffold in drug discovery. It is often incorporated into drug candidates to improve their pharmacokinetic properties or to modulate their interaction with biological targets .

Diagnostic Research

In diagnostic research, PPPA can be used as a molecular probe. Its ability to bind selectively to certain biomarkers can assist in the detection and diagnosis of diseases .

Veterinary Research

While not for human use, PPPA can be applied in veterinary research to study animal health and develop veterinary drugs. Its selective binding properties can be useful in understanding diseases that affect animals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s intended for use in drug discovery, future work could involve optimizing its structure for better activity or selectivity towards a particular biological target .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to have a wide range of pharmacological properties

Mode of Action

It’s known that boronic acids are often used in suzuki-miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid may interact with its targets through bond formation.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with various biological targets .

Pharmacokinetics

It’s known that the rate of hydrolysis of boronic acids and their esters is influenced by the ph of the environment, which can impact their bioavailability .

Result of Action

Boronic acids and their derivatives are known to have a wide range of pharmacological properties , suggesting that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . This suggests that the pH of the environment could significantly impact the action of this compound.

properties

IUPAC Name

[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBHFUIQLYSYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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